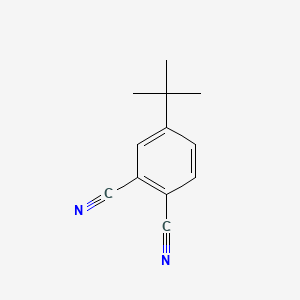4-tert-Butylphthalonitrile
CAS No.: 32703-80-3
Cat. No.: VC1963813
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32703-80-3 |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 4-tert-butylbenzene-1,2-dicarbonitrile |
| Standard InChI | InChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3 |
| Standard InChI Key | LOTMIRVNJTVTSU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)C#N)C#N |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)C#N)C#N |
Introduction
Physical and Chemical Properties
4-tert-Butylphthalonitrile presents as a white to light yellow crystalline solid or powder at room temperature. Its physical and chemical properties are summarized in Table 1.
Table 1. Physical and Chemical Properties of 4-tert-Butylphthalonitrile
The compound features a benzene ring with two adjacent nitrile (-CN) groups and a tert-butyl group positioned at the para position relative to one of the nitrile groups. This structural arrangement contributes to its stability and reactivity in various synthetic processes .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-tert-Butylphthalonitrile, with varying degrees of efficiency and complexity. The most common synthetic approaches are outlined below.
Synthesis from ortho-Xylene
One of the traditional methods starts with inexpensive ortho-xylene, which undergoes a Friedel-Crafts reaction with tert-butyl chloride to form 4-tert-butyl-ortho-xylene . Subsequent oxidation produces 4-tert-butylphthalic acid, which is then converted to the nitrile through a series of transformations:
4-tert-butylphthalic acid → anhydride → imide → amide → nitrile
This "acidic route" typically yields approximately 25% of the target nitrile .
Synthesis from tert-Butylbenzene
A more efficient two-step procedure involves:
-
Regioselective bromination of readily available tert-butylbenzene to form 1,2-dibromo-4-tert-butylbenzene
-
Cyanation via the Rosenmund-von Braun reaction or palladium-catalyzed reaction with CuCN or Zn(CN)₂
This method has been reported to provide higher yields and is more suitable for large-scale laboratory preparation .
Alternative Synthetic Routes
Other reported methods include:
-
Preparation from 4-tert-butyl-o-benzaldehyde via reaction with hydroxylamine hydrochloride followed by dehydration with phosphorus oxychloride
-
Ammoxidation of 4-tert-butyl ortho-xylene with ammonia and oxygen
Spectroscopic Data
Spectroscopic data provides essential structural information for 4-tert-Butylphthalonitrile, aiding in its characterization and confirmation of purity.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (400 MHz, CDCl₃):
-
δ (ppm) = 30.6, 35.6 (tert-butyl carbons)
-
112.7, 115.6, 115.7, 115.8 (nitrile and quaternary aromatic carbons)
These spectral data help confirm the structure and purity of synthesized 4-tert-Butylphthalonitrile, showing the characteristic signals of the tert-butyl group and the aromatic ring with nitrile substitutions.
Applications in Materials Science and Organic Synthesis
4-tert-Butylphthalonitrile has found extensive applications across various scientific and industrial domains due to its unique properties and reactivity.
Phthalocyanine Synthesis
The most significant application of 4-tert-Butylphthalonitrile is in the synthesis of tetra-tert-butyl substituted phthalocyanines . The tert-butyl groups on the resulting phthalocyanine:
-
Enhance solubility in organic solvents
-
Prevent aggregation of phthalocyanine molecules
-
Improve processability for various applications
These phthalocyanines are formed through a cyclotetramerization reaction, typically in the presence of metal ions that act as templates . The reaction yields 2,9(10),16(17),23(24)-tetra-tert-butyl-substituted phthalocyanines which exist as mixtures of regioisomers due to the asymmetric nature of the 4-tert-Butylphthalonitrile precursor .
Other Applications
Beyond phthalocyanine synthesis, 4-tert-Butylphthalonitrile serves multiple functions:
-
Organic Synthesis: Acts as a versatile building block for creating complex molecules in pharmaceuticals and agrochemicals
-
Polymer Development: Used in creating high-performance polymers with enhanced thermal and chemical resistance properties, particularly in coatings and adhesives
-
Electronic Materials: Applied in the formulation of advanced electronic materials, including those used in organic light-emitting diodes (OLEDs) and photovoltaic cells, contributing to improved energy efficiency and performance
-
Fluorescent Dyes: Utilized in developing fluorescent dyes for biological imaging applications, offering high stability and brightness for enhanced visualization in research settings
-
Research and Development: Plays a crucial role in various R&D projects, particularly in materials science and nanotechnology, where its unique properties can lead to innovative solutions and advancements
Role in Phthalocyanine Chemistry
4-tert-Butylphthalonitrile holds a preeminent position in phthalocyanine chemistry, offering significant advantages over other phthalonitrile precursors.
Significance in Phthalocyanine Synthesis
The compound is one of the most commonly used building blocks for synthesizing phthalocyanines, alongside pristine phthalonitrile . Its popularity stems from:
-
Direct usability in cyclotetramerization reactions without requiring further modification
-
Enhanced solubility of the resulting phthalocyanines
-
Relatively straightforward synthesis and commercial availability
Prices can vary significantly between suppliers and depend on factors such as purity, quantity, and packaging. The compound is generally available in small to moderate quantities suitable for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume